molecular formula C28H23N5S B11140751 (2Z)-3-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B11140751
M. Wt: 461.6 g/mol
InChI Key: WNQMGCGVKOSRJF-FXBPSFAMSA-N
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Description

The compound (2Z)-3-{3-[4-(ETHYLSULFANYL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is a complex organic molecule featuring a combination of pyrazole, benzodiazole, and ethylsulfanyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-{3-[4-(ETHYLSULFANYL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the benzodiazole and ethylsulfanyl phenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, halogenated intermediates, and protective groups to ensure selective reactions.

Industrial Production Methods

For large-scale production, the synthesis is optimized to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed to achieve these goals. Industrial methods may also involve the use of automated reactors and in-line purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-{3-[4-(ETHYLSULFANYL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted aromatic compounds.

Scientific Research Applications

(2Z)-3-{3-[4-(ETHYLSULFANYL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2Z)-3-{3-[4-(ETHYLSULFANYL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-{3-[4-(METHYLSULFANYL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
  • (2Z)-3-{3-[4-(ETHYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

Uniqueness

The presence of the ethylsulfanyl group in (2Z)-3-{3-[4-(ETHYLSULFANYL)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C28H23N5S

Molecular Weight

461.6 g/mol

IUPAC Name

(Z)-3-[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C28H23N5S/c1-3-34-24-15-13-20(14-16-24)27-22(19-33(31-27)23-9-5-4-6-10-23)17-21(18-29)28-30-25-11-7-8-12-26(25)32(28)2/h4-17,19H,3H2,1-2H3/b21-17-

InChI Key

WNQMGCGVKOSRJF-FXBPSFAMSA-N

Isomeric SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3C)C5=CC=CC=C5

Origin of Product

United States

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